Cas no 1355233-36-1 (Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate)

Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate
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- MDL: MFCD21086318
- インチ: 1S/C10H13NO4/c1-2-15-10(14)7-5-11(6-3-4-6)9(13)8(7)12/h6-7H,2-5H2,1H3
- InChIKey: NWQDPDKTNWFGIV-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C(C(=O)OCC)CN1C1CC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 321
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 63.7
Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25721-0.5g |
ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate |
1355233-36-1 | 95% | 0.5g |
$579.0 | 2024-06-18 | |
Enamine | EN300-25721-0.25g |
ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate |
1355233-36-1 | 95% | 0.25g |
$367.0 | 2024-06-18 | |
Enamine | EN300-25721-5.0g |
ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate |
1355233-36-1 | 95% | 5.0g |
$2152.0 | 2024-06-18 | |
Enamine | EN300-25721-10.0g |
ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate |
1355233-36-1 | 95% | 10.0g |
$3191.0 | 2024-06-18 | |
Enamine | EN300-25721-1.0g |
ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate |
1355233-36-1 | 95% | 1.0g |
$743.0 | 2024-06-18 | |
Enamine | EN300-25721-1g |
ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate |
1355233-36-1 | 95% | 1g |
$743.0 | 2023-11-13 | |
Enamine | EN300-25721-5g |
ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate |
1355233-36-1 | 95% | 5g |
$2152.0 | 2023-11-13 | |
1PlusChem | 1P019KN8-250mg |
ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate |
1355233-36-1 | 95% | 250mg |
$510.00 | 2025-03-03 | |
1PlusChem | 1P019KN8-100mg |
ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate |
1355233-36-1 | 95% | 100mg |
$363.00 | 2025-03-03 | |
1PlusChem | 1P019KN8-10g |
ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate |
1355233-36-1 | 95% | 10g |
$4006.00 | 2023-12-22 |
Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylateに関する追加情報
Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate: A Comprehensive Overview
Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate, with the CAS number 1355233-36-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group and a dioxopyrrolidine ring system. The presence of these structural motifs makes it a valuable substrate for various chemical transformations and biological studies.
Recent studies have highlighted the potential of Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate in drug design and development. Researchers have explored its ability to act as a precursor for bioactive molecules, particularly in the context of antitumor agents and anti-inflammatory drugs. The compound's cyclopropyl group is known to confer stability and bioavailability to the molecule, making it an attractive candidate for further investigation.
The synthesis of Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid. This is followed by esterification using ethanol to yield the ethyl ester. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
In terms of pharmacological properties, Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate has shown promising results in preclinical studies. Its ability to modulate key cellular pathways has been extensively studied, with particular attention to its effects on cancer cell proliferation and inflammatory responses. These findings suggest that the compound could serve as a lead molecule for the development of novel therapeutic agents.
Moreover, the compound's structural versatility has led to its exploration in other areas such as agrochemicals and materials science. For instance, its use as a building block for herbicides and fungicides has been reported in recent literature. Additionally, researchers have investigated its potential as a component in advanced materials like polymers and coatings due to its unique physical properties.
In conclusion, Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate (CAS No: 1355233-36-1) is a multifaceted compound with applications spanning various scientific disciplines. Its structural features, coupled with recent research advancements, position it as a key player in the development of innovative solutions across industries. Further studies are expected to unlock additional functionalities and expand its utility in both academic and industrial settings.
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